Molecular weight and formula of (2,4-Difluoro-3-pyridyl)methanamine
Molecular weight and formula of (2,4-Difluoro-3-pyridyl)methanamine
This guide provides an in-depth technical analysis of (2,4-Difluoro-3-pyridyl)methanamine , a specialized heterocyclic building block used in the design of advanced pharmaceutical agents.
Executive Summary
(2,4-Difluoro-3-pyridyl)methanamine (also known as C-(2,4-difluoropyridin-3-yl)methylamine) is a critical fluorinated intermediate in medicinal chemistry. It serves as a strategic scaffold for constructing kinase inhibitors, particularly those targeting NAE (NEDD8-activating enzyme) and PI3K pathways. The unique substitution pattern—two fluorine atoms flanking the aminomethyl group—imparts distinct electronic properties (reduced basicity of the pyridine nitrogen) and steric constraints that are valuable for optimizing drug-target binding interactions.
Chemical Identity & Physicochemical Properties
Nomenclature & Identifiers
| Property | Data |
| IUPAC Name | (2,4-Difluoropyridin-3-yl)methanamine |
| Common Synonyms | 3-Aminomethyl-2,4-difluoropyridine; C-(2,4-Difluoro-3-pyridyl)methylamine |
| CAS Registry Number | 1824158-80-6 |
| Molecular Formula | |
| Molecular Weight | 144.12 g/mol |
| SMILES | NCC1=C(F)C=CN=C1F |
| InChI Key | (Specific key varies by protonation state/isomer resolution) |
Physical Properties (Calculated/Estimated)
-
LogP: ~0.5 (Low lipophilicity due to primary amine).
-
pKa (Pyridine N): ~1.5–2.0 (Significantly lowered by electron-withdrawing F atoms at C2/C4).
-
pKa (Primary Amine): ~8.5–9.0.
-
Boiling Point: Predicted ~200°C (at 760 mmHg).
-
Appearance: Colorless to pale yellow oil or low-melting solid (often handled as the hydrochloride salt for stability).
Synthetic Methodologies
The synthesis of (2,4-Difluoro-3-pyridyl)methanamine requires precise regiocontrol to install the aminomethyl group between the two fluorine atoms. Two primary routes are established: Directed Ortho-Metalation (DoM) and Nitrile Reduction .
Route A: Directed Ortho-Metalation (DoM) - Preferred for Lab Scale
This route utilizes the acidity of the C3 proton, which is flanked by two electron-withdrawing fluorine atoms, allowing for selective lithiation.
-
Lithiation:
-
Formylation:
-
Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine.
-
Product: 2,4-Difluoropyridine-3-carboxaldehyde.
-
-
Reductive Amination:
-
Reagents: Ammonia (
in MeOH) or Ammonium Acetate. -
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride. -
Outcome: Formation of the target primary amine.
-
Route B: Halogen Exchange & Nitrile Reduction - Preferred for Scale-Up
This route avoids cryogenic conditions and uses robust halogen exchange chemistry.
-
Halogen Exchange (Halex):
-
Precursor: 2,4-Dichloro-3-cyanopyridine.
-
Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF).
-
Solvent: Sulfolane or DMSO, 100–120°C.
-
Mechanism: Nucleophilic aromatic substitution (
) replaces chlorides with fluorides.
-
-
Reduction:
-
Precursor: 2,4-Difluoropyridine-3-carbonitrile.
-
Reagent: Borane-THF complex (
) or catalytic hydrogenation ( , Raney Ni/Pd). -
Note: Borane is preferred to avoid defluorination side reactions common with heterogeneous metal catalysts.
-
Visualization of Synthetic Pathways
Figure 1: Contrast between the cryogenic DoM route (top) and the Halex/Reduction route (bottom).
Applications in Drug Discovery
Pharmacophore Features
The (2,4-difluoro-3-pyridyl)methanamine moiety is a bioisostere for 2,6-difluorobenzylamine but offers distinct advantages:
-
Reduced Lipophilicity: The pyridine nitrogen lowers LogP compared to the benzene analog, improving water solubility.
-
Electronic Modulation: The fluorine atoms at positions 2 and 4 significantly reduce the basicity of the pyridine nitrogen, preventing protonation at physiological pH. This is crucial when the ring must act as a hydrogen bond acceptor rather than a donor/cation.
-
Conformational Lock: The ortho-fluorines create a "gear effect," restricting the rotation of the aminomethyl group and pre-organizing the molecule for binding.
Therapeutic Areas
-
Oncology: Used as a linker/headgroup in inhibitors of NAE (NEDD8-activating enzyme) . The amine forms critical hydrogen bonds within the ATP-binding pocket, while the fluorinated ring occupies a hydrophobic sub-pocket.
-
Kinase Inhibition: Investigated in scaffolds targeting PI3K and mTOR, where the electron-deficient ring engages in
-stacking interactions with the kinase hinge region.
Handling, Stability & Safety
Stability Profile
-
Air Sensitivity: Like most primary amines, the free base is sensitive to atmospheric
, forming carbamates. It should be stored under inert gas (Argon/Nitrogen).[1] -
Thermal Stability: The C-F bonds are stable, but the molecule is prone to nucleophilic attack at the C2/C4 positions if heated with strong nucleophiles (e.g., alkoxides, thiols) due to the activation by the pyridine nitrogen.
Storage Protocols
-
Form: Store as the Hydrochloride (HCl) salt for maximum stability.
-
Temperature: 2–8°C (Refrigerated).
-
Container: Tightly sealed, amber glass vials to prevent hygroscopic uptake and photodegradation.
Safety (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Wear nitrile gloves and chemical safety goggles. Handle in a fume hood to avoid inhalation of amine vapors.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
H NMR (400 MHz, DMSO-
):- 8.15 (m, 1H, Ar-H at C6).
- 7.30 (m, 1H, Ar-H at C5).
-
3.85 (s, 2H,
-N). -
Note: Coupling constants (
) will be observed, complicating the aromatic signals.
-
F NMR:
-
Two distinct signals corresponding to F2 and F4. The F4 signal is typically more upfield due to resonance effects from the nitrogen.
-
-
Mass Spectrometry (ESI):
-
Positive mode:
.
-
References
-
BLD Pharm. (2024). Product Analysis: (2,4-Difluoropyridin-3-yl)methanamine (CAS 1824158-80-6).[3] Retrieved from
-
Taiho Pharmaceutical Co., Ltd. (2015).[2] Novel pyrrolopyrimidine compound or salt thereof (NAE Inhibitor Patent). WO2015199136A1. Retrieved from
- Schlosser, M. (2005). The 2,4-Difluoropyridine Scaffold: Synthesis and Reactivity. European Journal of Organic Chemistry.
-
ChemBK. (2024). (2,4-difluoropyridin-3-yl)methanamine Chemical Properties. Retrieved from
Sources
- 1. lookchem.com [lookchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chembk.com [chembk.com]
- 4. WO2007013096A1 - Improved process for the preparation of 2r, 3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl) butan-2-ol (voriconazole) - Google Patents [patents.google.com]
